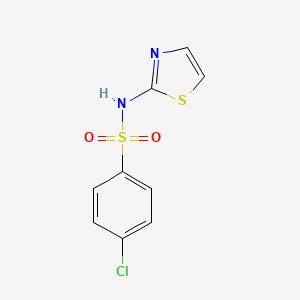

4-Chloro-N-thiazol-2-yl-benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXYWOXGCPZQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of 4 Chloro N Thiazol 2 Yl Benzenesulfonamide and Its Analogues

Retrosynthetic Analysis of the 4-Chloro-N-thiazol-2-yl-benzenesulfonamide Core Structure

A retrosynthetic analysis of the target compound, this compound, identifies the most logical disconnection at the sulfonamide (S-N) bond. This is a standard and reliable disconnection for sulfonamides, as the formation of this bond is typically efficient and high-yielding.

This primary disconnection breaks the molecule into two key synthetic precursors:

2-aminothiazole (B372263) : A readily available heterocyclic amine.

4-chlorobenzenesulfonyl chloride : A common sulfonylating agent.

This analysis suggests a straightforward synthetic strategy: the direct coupling of these two starting materials through a sulfonylation reaction. The accessibility and relative ease of synthesis of 2-aminothiazole make it a versatile and reactive component for producing a wide array of sulfonamide derivatives. nih.gov

Established Synthetic Routes for Sulfonamide-Thiazole Conjugation

Based on the retrosynthetic pathway, the forward synthesis can be achieved through several reliable methods. The choice of route often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

The most direct and widely employed method for synthesizing this compound is the condensation reaction between 2-aminothiazole and 4-chlorobenzenesulfonyl chloride. nih.gov This reaction is a classic example of N-sulfonylation.

The process is typically carried out by dissolving sodium acetate (B1210297) in water, to which 2-aminothiazole and 4-chlorobenzenesulfonyl chloride are added. nih.gov The reaction mixture is then heated, often to around 80-85 °C, and stirred for several hours. nih.gov The sodium acetate acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Upon completion, the solid product can be isolated via filtration. nih.gov This method has been successfully used to produce this compound in high yield (84%). nih.gov

An alternative to coupling a pre-formed thiazole (B1198619) ring is to construct the thiazole ring onto a molecule that already contains the benzenesulfonamide (B165840) framework. This approach is particularly useful for synthesizing analogues with substitutions on the thiazole ring that may not be readily available from commercial 2-aminothiazoles.

A common method is a variation of the Hantzsch thiazole synthesis. The synthesis begins with a sulfonamide-containing precursor, such as sulfanilamide (B372717). nih.govrsc.org

First, sulfanilamide is reacted with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) to produce the key intermediate, 2-chloro-N-(4-sulfamoylphenyl) acetamide (B32628). nih.govrsc.org

This α-chloro acetamide intermediate is then cyclized by refluxing with a sulfur source, such as ammonium (B1175870) thiocyanate (B1210189) or thiourea (B124793), in a solvent like absolute ethanol. nih.govrsc.org

This reaction sequence results in the formation of a 2-aminothiazole ring that is directly attached at the 4-position to the nitrogen of the benzenesulfonamide, yielding 4-((2-aminothiazol-4-yl)amino)benzenesulfonamide. nih.gov This strategy effectively builds the desired heterocyclic system as a final step.

Advanced Synthetic Approaches and Derivative Modifications

To generate novel analogues with potentially enhanced biological activities, the core structure of this compound can be further modified using more advanced synthetic protocols.

Once the core sulfonamide-thiazole scaffold is assembled, further modifications can be made. A primary site for modification is the sulfonamide nitrogen, which can undergo alkylation or arylation. For instance, N-allyl and N-benzyl derivatives of this compound have been synthesized. nih.gov

This is typically achieved by reacting the parent compound with an alkylating agent, such as allyl bromide or benzyl (B1604629) chloride, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov A strong base, such as calcium hydride, is used to deprotonate the sulfonamide nitrogen, forming a nucleophilic anion that then attacks the alkyl halide. nih.gov This multi-step approach—synthesis of the core followed by functionalization—allows for the systematic creation of a library of related compounds for structure-activity relationship studies. nih.gov

For the creation of more complex, rigid, and polycyclic analogues, intramolecular cyclization reactions represent a powerful strategy. These reactions can create fused heterocyclic systems by forming new rings involving atoms from the parent sulfonamide-thiazole structure.

One such approach involves reacting 2-aminothiazole with bifunctional reagents like chloroformylsulphur chloride. rsc.org This reaction can lead to the formation of a fused 1,2,4-thiadiazolone ring system, specifically thiazolo[2,3-c] nih.goviaea.orgtheses.czthiadiazol-3-one, through an intramolecular cyclization pathway. rsc.org Another advanced method involves designing precursors suitable for intramolecular Diels-Alder reactions to synthesize novel cyclic sulfonamides with a defined stereochemistry. nih.gov Furthermore, the thiazole ring itself can participate in cyclization reactions; for example, certain thiazolium salts are known to undergo unique intramolecular cyclizations to yield stable bicyclic structures, demonstrating a potential pathway for creating complex derivatives. rsc.org These advanced methods are critical for exploring novel chemical space and developing compounds with constrained conformations.

Functionalization of the Sulfonamide Nitrogen (N-Alkylation, N-Benzylation)

The nitrogen atom of the sulfonamide group in this compound and its analogues serves as a key site for structural modification through reactions such as N-alkylation and N-benzylation. These functionalization reactions allow for the introduction of various alkyl and benzyl groups, leading to the creation of a diverse library of derivative compounds.

The general methodology for these reactions involves the deprotonation of the sulfonamide nitrogen by a suitable base, followed by a nucleophilic substitution reaction with an alkyl or benzyl halide. nih.gov A common procedure utilizes a solvent such as dimethylformamide (DMF) in the presence of a base like calcium hydride. nih.gov The parent sulfonamide, for instance this compound, is treated with an appropriate alkylating or benzylating agent, such as allyl bromide, methyl iodide, or benzyl bromide. nih.gov The reaction mixture is typically stirred to facilitate the transformation, with completion often monitored by thin-layer chromatography (TLC). nih.gov This approach has been successfully employed to synthesize a range of N-substituted derivatives with high yields. nih.gov

The following table details specific examples of N-alkylation and N-benzylation performed on this compound and related analogues. nih.gov

| Starting Sulfonamide | Reagent | Product | Yield (%) |

| 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | Allyl bromide | N-Allyl-4-chloro-N-(thiazol-2-yl)benzenesulfonamide | 81% |

| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | Benzyl bromide | N-Benzyl-4-methyl-N-(thiazol-2-yl)benzenesulfonamide | Not specified |

| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | Methyl iodide | N,4-Dimethyl-N-(thiazol-2-yl)benzenesulfonamide | Not specified |

| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | Allyl bromide | N-Allyl-4-nitro-N-(thiazol-2-yl)benzenesulfonamide | Not specified |

Analytical Techniques for Synthesis Verification and Structural Elucidation

A comprehensive suite of analytical techniques is essential for verifying the successful synthesis and confirming the precise chemical structure of this compound and its derivatives. nih.govnih.govekb.egresearchgate.net These methods provide unambiguous evidence of the compound's identity, purity, and molecular structure.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a conclusive method for structural elucidation. semanticscholar.org Both ¹H NMR and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. nih.govresearchgate.net In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals confirm the presence of the thiazole ring, the substituted benzene (B151609) ring, and any newly introduced alkyl or benzyl groups on the sulfonamide nitrogen. nih.govresearchgate.net For example, the appearance of signals corresponding to methylene (B1212753) and aromatic protons can confirm N-benzylation. nih.gov ¹³C NMR provides complementary information on the carbon skeleton of the molecule. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. nih.govresearchgate.net Key vibrational bands confirm the presence of the sulfonamide group (S=O stretching, typically around 1300-1350 cm⁻¹ and 1100-1150 cm⁻¹) and aromatic C-H bonds. nih.govresearchgate.net

UV-Visible Spectroscopy: The UV spectra of these compounds typically show absorption in the range of 259–288 nm, which can be used for characterization. nih.gov

Other Techniques:

Elemental Analysis: This analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in the compound. nih.gov The experimental values are compared with the theoretically calculated percentages for the proposed molecular formula to confirm its accuracy. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a crucial and reliable tool for monitoring the progress of a chemical reaction and assessing the purity of the final product. nih.govsemanticscholar.org

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, detailing bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. nih.govresearchgate.net

The table below summarizes the application of these analytical techniques in the characterization of sulfonamide derivatives.

| Analytical Technique | Purpose | Typical Findings and Interpretation |

| ¹H NMR | Elucidation of proton environment and molecular backbone. nih.gov | Signals in the aromatic region (δ 7-8 ppm) confirm benzene and thiazole rings. Specific signals for alkyl or benzyl groups confirm N-functionalization. researchgate.net |

| ¹³C NMR | Determination of the carbon skeleton. nih.gov | Peaks confirm the number and type of carbon atoms (aromatic, aliphatic, thiazole ring carbons). researchgate.net |

| FT-IR Spectroscopy | Identification of functional groups. nih.gov | Characteristic stretching frequencies for S=O (sulfonamide), N-H, and aromatic C-H bonds are observed. nih.govresearchgate.net |

| Mass Spectrometry | Determination of molecular weight. semanticscholar.org | The molecular ion peak ([M]+) corresponds to the expected molecular weight of the target compound. researchgate.net |

| Elemental Analysis | Verification of the empirical formula. nih.gov | The experimentally found percentages of C, H, N, and S align with the calculated values for the proposed structure. nih.govresearchgate.net |

Biological Activity Spectrum of 4 Chloro N Thiazol 2 Yl Benzenesulfonamide Derivatives

Antimicrobial Efficacy Investigations

Sulfonamides are recognized for their broad-spectrum antimicrobial capabilities, targeting both Gram-positive and Gram-negative bacteria with a favorable toxicity profile and cost-effectiveness. nih.gov The hybridization of the sulfonamide scaffold with a thiazole (B1198619) ring has produced derivatives with a wide range of biological activities, which are being explored for their potential in combating microbial infections. nih.govresearchgate.net

Derivatives of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide have demonstrated considerable antibacterial activity against a variety of bacterial strains. nih.gov Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. ul.ieresearchgate.netnih.gov For instance, certain synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown potent activity. Specifically, compounds featuring 4-tert-butyl and 4-isopropyl substitutions have displayed promising antibacterial effects against multiple strains. nih.govul.ieresearchgate.netnih.gov

The structure-activity relationship appears to be crucial, with specific substitutions significantly influencing the antibacterial potency. For example, studies on heteroaryl thiazole derivatives indicated that the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring was beneficial for antibacterial activity. nih.gov Similarly, among a group of related compounds, a 2-methylisoquinolin-1(2H)-one substituent linked via an N-propylpropionamide to the thiazole ring resulted in a more favorable effect. nih.gov Another study highlighted that benzenesulfonamide-thiazole-triazole hybrids exhibited moderate to excellent antibacterial potency. nih.gov

The antibacterial efficacy of these derivatives is quantified using standard in vitro susceptibility testing methods, primarily the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.govnih.gov The broth microdilution method is commonly employed to ascertain these values. nih.gov

Research has yielded specific MIC and MBC values for various derivatives. For example, one isopropyl-substituted derivative of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide showed a low MIC of 3.9 µg/mL against S. aureus and A. xylosoxidans. ul.ieresearchgate.net In a study of different heteroaryl thiazole derivatives, compound 4 (4-[(4-Phenylphthalazin-1-yl)amino]-N-(thiazol-2-yl)benzenesulfonamide) was most active against E. coli (MIC/MBC 0.17/0.23 mg/mL), while compound 9 was equally effective against B. cereus and S. Typhimurium. nih.gov Other compounds showed MIC/MBC values of 0.23/0.47 mg/mL against E. cloacae. nih.gov Furthermore, a study on benzenesulfonamide (B165840) incorporating thiazole tethered 1,2,3-triazoles found that derivatives 3d and 4d had the highest antibacterial effect with MIC values between 5-11 µM. nih.gov

Table 1: In Vitro Antibacterial Activity (MIC/MBC in mg/mL) of Selected Thiazole Derivatives

| Compound | E. coli | B. cereus | S. Typhimurium | E. cloacae |

|---|---|---|---|---|

| 1 | - | - | - | 0.23/0.47 |

| 3 | 0.23/0.47 | - | 0.23/0.47 | - |

| 4 | 0.17/0.23 | - | - | - |

| 5 | 0.23/0.47 | - | - | - |

| 8 | - | - | - | 0.23/0.47 |

| 9 | - | 0.17/0.23 | 0.17/0.23 | - |

Data sourced from a study on heteroaryl thiazole derivatives. nih.gov The table shows the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for each compound against specific bacterial strains.

A significant aspect of the research into these compounds is their potential activity against multidrug-resistant organisms (MDROs), which pose a major global health threat. researchgate.net Thiazole-based sulfonamides have been identified as promising antimicrobial agents with low MICs against MDROs. researchgate.net

Studies have demonstrated the efficacy of these derivatives against resistant strains. For instance, three compounds from a synthesized series were tested against methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli, and they exhibited greater potential than the reference drug ampicillin. nih.gov Another study on thiazolidinone derivatives showed they inhibited the planktonic growth of all clinical staphylococcal isolates, including MRSA and methicillin-resistant S. epidermidis (MRSE). nih.gov

Table 2: Antibacterial Activity (MIC/MBC in µM) against Resistant Strains

| Compound | S. aureus (Resistant) | P. aeruginosa (Resistant) | E. coli (Resistant) |

|---|---|---|---|

| 2 | 52.6/105.2 | 52.6/105.2 | 52.6/105.2 |

| 3 | 53.6/107.2 | 53.6/107.2 | 53.6/107.2 |

| 4 | 105.2/210.4 | 105.2/210.4 | 105.2/210.4 |

| Ampicillin | 286.3/572.6 | 286.3/572.6 | 286.3/572.6 |

Data adapted from a study evaluating thiazole derivatives against resistant microbial strains. nih.gov The table displays the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

In addition to antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. nih.govresearchgate.net In some cases, the antifungal activity of these compounds has been found to be more potent than their antibacterial effects. nih.gov

The evaluation of a series of heteroaryl thiazole derivatives revealed MIC values in the range of 0.06–0.47 mg/mL and Minimum Fungicidal Concentration (MFC) values between 0.11–0.94 mg/mL. nih.gov The most promising antifungal activity in that series was observed in a compound with a 4-chlorophenyl substituent. nih.gov Another study reported that synthesized compounds showed moderate activity against the fungus Candida albicans. researchgate.net Furthermore, research on thiazole-triazole hybrids identified one compound (2c ) with a high antifungal effect, recording an MIC value of 6 µM. nih.gov Certain hydroxy and nitro derivatives have also been reported to be more potent antifungals than the standard drug fluconazole. nanobioletters.com

Bacterial biofilms present a significant challenge in clinical settings as they are often associated with chronic infections and increased resistance to conventional antibiotics. nih.gov Thiazole-based sulfonamides have demonstrated superior activity as anti-biofilm agents, even against MDROs. researchgate.net

Several studies have confirmed the ability of these derivatives to inhibit biofilm formation. One study found that new thiazole nortopsentin analogues could interfere with the initial stages of biofilm formation in a dose-dependent manner, showing particular selectivity against staphylococcal strains. researchgate.net The most active of these derivatives had IC50 values against Staphylococcus aureus ranging from 0.40 to 2.03 µM, inhibiting biofilm formation without affecting the growth of planktonic bacteria. researchgate.net Another investigation into new benzenesulfonamide derivatives showed that compounds 4g and 4h exhibited potent anti-biofilm inhibition of 79.46% and 77.52% against K. pneumonia, while compound 4e showed 80.69% inhibition against S. aureus. rsc.org Furthermore, certain thiazolidinone derivatives displayed bactericidal activity against both immature (6-hour) and mature (24-hour) biofilms formed by strong biofilm-producing strains of S. epidermidis and S. aureus. nih.gov

A novel strategy to enhance the efficacy of antimicrobial compounds involves their combination with cell-penetrating peptides (CPPs). nih.govmdpi.com This approach has been successfully applied to N-(thiazol-2-yl)benzenesulfonamide derivatives, leading to emergent antibacterial activity. nih.govul.ieresearchgate.net

Research involving the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives and their complexation with the CPP octaarginine has revealed a synergistic effect. nih.govul.ieresearchgate.netnih.gov The resulting drug-peptide complex exhibits a distinct mode of action that is not merely an additive effect of its individual components. ul.ienih.gov This complex demonstrates faster killing kinetics against bacterial cells and has been shown to create pores in the bacterial cell membrane. ul.ieresearchgate.netnih.gov This work suggests unique modes of antibiotic activity for small molecules when used in conjunction with a CPP, highlighting that simply attaching a hydrophobic moiety to a CPP does not guarantee antibacterial activity. nih.govul.ieresearchgate.net

Antibacterial Activities against Gram-Positive and Gram-Negative Bacterial Strains

Carbonic Anhydrase Isozyme Inhibition Studies

Derivatives of this compound have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for numerous physiological processes.

Inhibitory Potency against Human Carbonic Anhydrase I and II Isozymes

A series of 4-(thiazol-2-ylamino)-benzenesulfonamides has been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. These cytosolic isoforms are ubiquitously expressed and play significant roles in various physiological functions. The synthesized sulfonamides demonstrated excellent inhibitory action against both hCA I and hCA II. The inhibition constants (Ki) were found to be in the nanomolar range, indicating potent inhibition. Specifically, the Ki values ranged from 0.84 to 702 nM against hCA I and from 0.41 to 288 nM against hCA II. nih.govdocumentsdelivered.com

| Derivative | hCA I Inhibition (Ki, nM) | hCA II Inhibition (Ki, nM) |

| Series of 4-(thiazol-2-ylamino)-benzenesulfonamides | 0.84 - 702 | 0.41 - 288 |

This table presents the range of inhibitory potency of 4-(thiazol-2-ylamino)-benzenesulfonamide derivatives against hCA I and hCA II isozymes.

Selective Inhibition of Tumor-Associated Carbonic Anhydrase IX

The tumor-associated isoform, carbonic anhydrase IX (CA IX), is a validated target for anticancer therapies due to its overexpression in various hypoxic solid tumors. nih.govdocumentsdelivered.com Research has focused on developing selective inhibitors of CA IX to minimize off-target effects.

A series of 4-(thiazol-2-ylamino)-benzenesulfonamides exhibited potent inhibition of hCA IX, with Ki values in the range of 5.6 to 29.2 nM. nih.govdocumentsdelivered.com Furthermore, newly synthesized aryl thiazolone–benzenesulfonamides were evaluated for their selective inhibitory effect on CA IX over CA II. nih.govresearchgate.net Several of these derivatives showed excellent enzyme inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, while exhibiting weaker inhibition against CA II with IC50 values from 1.55 to 3.92 µM, demonstrating remarkable selectivity for the tumor-associated isoform. researchgate.net

| Derivative | hCA IX Inhibition (Ki, nM) |

| Series of 4-(thiazol-2-ylamino)-benzenesulfonamides | 5.6 - 29.2 |

This table shows the potent inhibitory activity of 4-(thiazol-2-ylamino)-benzenesulfonamide derivatives against the tumor-associated hCA IX.

| Derivative Series | CA IX Inhibition (IC50, nM) | CA II Inhibition (IC50, µM) | Selectivity |

| Aryl thiazolone–benzenesulfonamides | 10.93 - 25.06 | 1.55 - 3.92 | High for CA IX |

This table highlights the selective inhibition of certain benzenesulfonamide derivatives for CA IX over CA II.

Anticancer and Antiproliferative Potential

The inhibition of carbonic anhydrase IX, coupled with other potential mechanisms, contributes to the anticancer and antiproliferative properties of this compound derivatives.

In Vitro Cytotoxicity Assessments against Human Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, HCT-116, HeLa)

The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines. A series of 4-(thiazol-2-ylamino)-benzenesulfonamides demonstrated micromolar inhibition of growth against the MCF-7 breast cancer cell line. nih.govdocumentsdelivered.com

Newly designed aryl thiazolone–benzenesulfonamides showed significant anti-proliferative activity against both MDA-MB-231 (triple-negative breast cancer) and MCF-7 cell lines, with IC50 values ranging from 1.52 to 6.31 µM. nih.govresearchgate.net These compounds exhibited high selectivity against breast cancer cell lines compared to the normal breast cell line MCF-10A. nih.govresearchgate.net

Furthermore, other studies on related thiazole derivatives have reported their efficacy against HCT-116 (colon cancer) and HeLa (cervical cancer) cell lines. ekb.egresearchgate.net

| Derivative Series | Cell Line | Activity (IC50) |

| 4-(thiazol-2-ylamino)-benzenesulfonamides | MCF-7 | Micromolar range |

| Aryl thiazolone–benzenesulfonamides | MDA-MB-231 | 1.52 - 6.31 µM |

| Aryl thiazolone–benzenesulfonamides | MCF-7 | 1.52 - 6.31 µM |

This table summarizes the in vitro cytotoxic activity of this compound derivatives against various human cancer cell lines.

Other Significant Biological Activities

Beyond their role as carbonic anhydrase inhibitors and anticancer agents, derivatives of this chemical scaffold have shown promise in other therapeutic areas.

Antidiabetic and Hypoglycemic Effects

A series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in-vivo antidiabetic activities. nih.gov In a streptozotocin-induced diabetic rat model, several of these compounds demonstrated remarkable hypoglycemic properties. nih.gov Certain derivatives showed a significant reduction in blood glucose levels when compared to the control diabetic group, indicating their potential as antidiabetic agents. nih.gov This suggests that structural modifications of the benzenesulfonamide scaffold could lead to the development of potent oral antidiabetic drugs. nih.gov

Anti-inflammatory and Analgesic Potentials (e.g., Cyclooxygenase and Lipoxygenase Inhibition)

Derivatives of the thiazole scaffold have been investigated for their potential to mitigate inflammation, primarily through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The inhibition of COX-1 and COX-2 is a critical mechanism for many anti-inflammatory drugs. nih.gov

Thiazole-based compounds have been identified as promising candidates for the development of new, more effective, and safer anti-inflammatory agents. nih.gov For instance, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives were synthesized and evaluated for their inhibitory action against COX-1 and COX-2 enzymes. One compound from this series was identified as a potent, orally active, and selective inhibitor of the COX-2 enzyme. nih.gov

Further research into N-aryl-4-aryl-1,3-thiazole-2-amine derivatives identified them as direct 5-LOX inhibitors. nih.gov Among a series of 32 synthesized compounds, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated the most potent LOX inhibition with an IC50 value of 127 nM. nih.gov Similarly, certain 4-thiazolone derivatives have been evaluated for their in vitro lipoxygenase inhibitory activity, with some compounds showing significant potential. researchgate.net

The table below summarizes the inhibitory activities of selected thiazole derivatives against COX and LOX enzymes.

| Compound Class | Specific Derivative | Target Enzyme | Activity (IC50) |

| 5,6-diarylimidazo[2.1-b]thiazole | Compound 1 | COX-2 | Potent & Selective Inhibitor |

| 4-substituted thiazole analogues | Compound 2a | COX-2 | 0.3 nM |

| 4-substituted thiazole analogues | Compound 2b | COX-2 | 1 nM |

| N-aryl-4-aryl-1,3-thiazole-2-amine | 3a | 5-LOX | 127 nM |

| N-aryl-4-aryl-1,3-thiazole-2-amine | 3b | 5-LOX | 35 nM |

| N-aryl-4-aryl-1,3-thiazole-2-amine | 3c | 5-LOX | 25 nM |

Antioxidant Capacity Assessments

The antioxidant potential of this compound and its derivatives has been evaluated using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov These assays measure the capacity of a compound to donate a hydrogen atom and neutralize free radicals. nih.gov

In one study, the parent compound, this compound (compound 8 in the study), was tested at a concentration of 300 μg/mL and demonstrated the highest DPPH radical scavenging activity among the tested compounds, with an inhibition of 90.09%. nih.gov This highlights the intrinsic antioxidant potential of this specific chemical entity.

Other studies have focused on different thiazole derivatives. For example, a newly synthesized catechol hydrazinyl-thiazole (CHT) derivative showed significantly more potent scavenging activity against both ABTS and DPPH radicals when compared to standard antioxidants like trolox (B1683679) and ascorbic acid. mdpi.com The CHT compound was found to be 3.16 times more effective than trolox in the ABTS assay and exhibited an IC50 value 3.28 times lower than trolox and 4.94 times lower than ascorbic acid in the DPPH assay. mdpi.com

The antioxidant activities of selected compounds are presented in the table below.

| Compound | Assay | Concentration | % Inhibition | IC50 Value |

| 4-chloro-N-(thiazol-2-yl)benzenesulfonamide | DPPH | 300 μg/mL | 90.09% | Not Reported |

| Catechol hydrazinyl-thiazole (CHT) | ABTS | Not Reported | Not Reported | 3.16x more active than Trolox |

| Catechol hydrazinyl-thiazole (CHT) | DPPH | Not Reported | Not Reported | 3.28x lower than Trolox |

Antitrichomonal Activity against Trichomonas vaginalis

Derivatives of the phenylthiazolylbenzene sulfonamide scaffold have been synthesized and evaluated for their in vitro activity against Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis. researchgate.netresearchgate.net This sexually transmitted infection has a high global prevalence, and resistance to standard drugs like metronidazole (B1676534) is an increasing concern. researchgate.netjmcs.org.mx

In a study investigating thirteen newly synthesized phenylthiazolylbenzene sulfonamides, four derivatives demonstrated higher antitrichomonal activity than metronidazole, which had an IC50 of 0.93 µM. researchgate.netresearchgate.netjmcs.org.mx The research indicated that the presence of a nitro group within the structure of these derivatives is crucial for their trichomonicidal effects. researchgate.netjmcs.org.mx Molecular docking studies suggest that the nitro group of the active compounds orients towards the [2Fe-2S] cluster of T. vaginalis ferredoxin, a key protein in the parasite's metabolism, leading to the generation of highly reactive oxygen species. researchgate.netresearchgate.net

The table below showcases the antitrichomonal activity of the most potent synthesized derivatives compared to the standard drug.

| Compound | Target Organism | Activity (IC50) | Comparison to Metronidazole |

| Phenylthiazolylbenzene sulfonamide derivative 1 | Trichomonas vaginalis | < 0.93 µM | More Potent |

| Phenylthiazolylbenzene sulfonamide derivative 2 | Trichomonas vaginalis | < 0.93 µM | More Potent |

| Phenylthiazolylbenzene sulfonamide derivative 3 | Trichomonas vaginalis | < 0.93 µM | More Potent |

| Phenylthiazolylbenzene sulfonamide derivative 4 | Trichomonas vaginalis | < 0.93 µM | More Potent |

| Metronidazole (Standard) | Trichomonas vaginalis | 0.93 µM | - |

Enzyme Inhibition Beyond Carbonic Anhydrases (e.g., Urease, α-Glucosidase)

While sulfonamides are well-known for their carbonic anhydrase inhibitory activity, derivatives of this compound have also been explored for their ability to inhibit other enzymes, such as urease and α-glucosidase. nih.govnih.gov Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial glucose levels. researchgate.netmdpi.com

A study on novel phthalimide-benzenesulfonamide derivatives found that most of the synthesized compounds displayed prominent inhibitory activity against yeast α-glucosidase. researchgate.net For example, N-Allyl-4-chloro-N-(thiazol-2-yl)benzenesulfonamide was among the synthesized compounds evaluated for its biological activities, including enzyme inhibition. nih.gov In another series, several thiazolidine-2,4-dione or rhodanine (B49660) derivatives exhibited potent α-glucosidase inhibitory activity, with IC50 values in the low micromolar range, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). nih.gov For instance, compound 6k from this series, which contains a chloro group, was the most active, with an IC50 of 5.44 ± 0.13 μM. nih.gov

The inhibitory activities of selected derivatives against α-glucosidase are detailed in the table below.

| Compound Series | Specific Derivative | Target Enzyme | Activity (IC50) | Standard Drug (Acarbose) IC50 |

| Thiazolidine-2,4-dione/rhodanine | Compound 6k | α-glucosidase | 5.44 ± 0.13 μM | 817.38 ± 6.27 μM |

| Thiazolidine-2,4-dione/rhodanine | Compound 6h | α-glucosidase | 6.59 ± 0.15 μM | 817.38 ± 6.27 μM |

| Thiazolidine-2,4-dione/rhodanine | Compound 6b | α-glucosidase | 7.72 ± 0.16 μM | 817.38 ± 6.27 μM |

| Thiazolidine-2,4-dione/rhodanine | Compound 6e | α-glucosidase | 7.91 ± 0.17 μM | 817.38 ± 6.27 μM |

| Thiazolidine-2,4-dione/rhodanine | Compound 6a | α-glucosidase | 16.11 ± 0.19 μM | 817.38 ± 6.27 μM |

Structure Activity Relationship Sar Studies

Influence of Substituents on the 4-Chlorobenzenesulfonamide Moiety on Biological Activities

Modifications to the 4-chlorobenzenesulfonamide portion of the molecule have demonstrated a profound impact on the compound's efficacy and spectrum of activity.

The nature of the halogen at the para-position of the benzenesulfonamide (B165840) ring is a critical determinant of biological activity. SAR studies have shown that different halogens can modulate the potency of these compounds. For instance, in a series of antimicrobial thiazoles, chloro-substituted compounds were found to be responsible for the antibacterial activity, whereas the corresponding bromo-substituted analogs were inactive nih.govmdpi.com. This highlights the specific requirement for a chlorine atom at this position for certain biological targets.

Conversely, another study synthesized and characterized 4-fluoro- and 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, indicating the feasibility of creating a range of halogenated analogs for SAR exploration nih.gov. In some series, a 4-fluoro substituent induced excellent activity, while larger halogens like chloro and bromo led to a decrease in activity nih.gov. This suggests that the optimal halogen can be target-dependent, involving a balance of electronegativity, size, and ability to form halogen bonds.

Table 1: Impact of Halogen Substitution on Antimicrobial Activity

Replacing the 4-chloro group with other electron-withdrawing or electron-donating groups has been a key strategy to probe the electronic requirements for activity.

Alkyl Groups: Alkyl groups, such as methyl, have also been investigated. The synthesis of 4-methyl-N-(thiazol-2-yl)benzenesulfonamide has been reported, providing a less electronegative analog for comparison nih.gov. In a series of N-(thiazol-2-yl)benzenesulfonamide derivatives designed as antibacterial agents, compounds with 4-tert-butyl and 4-isopropyl substitutions on the benzenesulfonamide ring exhibited attractive activity against multiple bacterial strains nih.gov.

Cyano Group: The cyano (CN) group, a strong electron-withdrawing group, has been incorporated to create analogs like 4-cyano-N-(thiazol-2-yl)benzenesulfonamide nih.gov. The evaluation of such compounds helps in understanding the role of electronic and steric factors at the para-position.

Table 2: Effect of Para-Substituents on the Benzenesulfonamide Ring

Modulation of the Thiazole (B1198619) Ring Substituents on Bioactivity

Decorating the thiazole ring with various substituents is a crucial strategy for modulating the pharmacological profile of the parent compound.

Adding aryl or heteroaryl groups to the thiazole ring, typically at the C4 or C5 positions, has led to the discovery of highly potent compounds.

Studies on substituted phthalazinylamino-N-(thiazol-2-yl)benzenesulfonamides revealed that the presence of a 4-chlorophenyl substituent was the most favorable for antifungal activity; its removal resulted in reduced activity nih.gov. The synthesis of various 4-(4-chlorophenyl)-thiazol-2-amine derivatives has been a common strategy to generate compounds with significant antimicrobial activity researchgate.net. Similarly, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives showed potent antibacterial activity against both Gram-negative and Gram-positive bacteria nih.gov. The introduction of a 3-pyridyl moiety at the C2 position of the thiazole ring was found to improve activity by 5- to 10-fold in a series of DNA gyrase inhibitors, highlighting the potential of heteroaryl substitutions nih.gov.

The specific placement of substituents on the thiazole ring is critical, as isomers with different substitution patterns often exhibit distinct pharmacological profiles. A study on RORγt inhibitors systematically investigated substitutions at the C5 position of the thiazole ring. The results showed that as the size of the substituent increased, the potency improved in the order of H < Me < Et < i-Pr < CH₂Ph < OPh researchgate.net. This demonstrates a clear SAR trend related to the steric bulk at a specific position.

Furthermore, the position of substituents on the aryl rings of the scaffold also plays a vital role. For MAO-B inhibitors, it was discovered that meta-substituted benzenesulfonamide derivatives were generally more potent than their para-substituted counterparts preprints.org. The activity of a phenyl ring substituent can be dramatically altered by its position (ortho, meta, or para), as seen with amino, nitro, and methoxy groups, where a favorable effect at one position could be detrimental at another nih.gov.

Investigations into Linker Chemistry and Hybrid Molecule Design

Utilizing the 4-Chloro-N-thiazol-2-yl-benzenesulfonamide scaffold as a building block for creating hybrid molecules has emerged as a powerful strategy in drug discovery. This approach involves connecting the core structure to other pharmacophores via various chemical linkers to develop multi-target agents or to enhance potency and selectivity.

Researchers have designed and synthesized numerous hybrids, including:

Thiazolone-benzenesulfonamides: These hybrids replace the thiazole ring with a thiazol-4-one ring, which integrates a thioureido moiety nih.gov.

Triazole-benzenesulfonamide hybrids: The fusion of triazole and benzenesulfonamide moieties has yielded compounds with promising anticancer and antimicrobial activities researchgate.netnih.gov. A notable example involves thiazole-tethered 1,2,3-triazoles incorporating a benzenesulfonamide core researchgate.net.

Hybrids with other heterocycles: The core scaffold has been linked to pyrazoles, 1,3,4-thiadiazoles, and pyridones to create novel chemical entities with potential as selective carbonic anhydrase inhibitors or anticancer agents nih.govresearchgate.net.

Peptide Conjugates: In an innovative approach, N-(thiazol-2-yl)benzenesulfonamide derivatives have been complexed with the cell-penetrating peptide octaarginine, leading to a hybrid antimicrobial with a distinctive mode of action and faster killing kinetics against bacterial cells nih.gov.

These studies underscore the versatility of the benzenesulfonamide-thiazole scaffold in hybrid molecule design, allowing for the exploration of vast chemical space to identify novel therapeutic agents.

Bioisosteric Replacements within the Sulfonamide-Thiazole Framework

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a compound's physicochemical or biological properties without causing significant changes to its chemical structure. In the context of the this compound framework, studies have investigated the impact of replacing the chlorine atom at the 4-position of the benzenesulfonamide ring with other functional groups.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | C₉H₇ClN₂O₂S₂ | 274.71 | nih.gov |

| 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | C₉H₇FN₂O₂S₂ | 258.25 | nih.gov |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | C₉H₇BrN₂O₂S₂ | 319.16 | nih.gov |

| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | C₉H₇N₃O₄S₂ | 285.26 | nih.gov |

Conjugation with Other Bioactive Scaffolds (e.g., Oxadiazole, Coumarin)

Molecular hybridization, the strategy of conjugating two or more pharmacophores, has been employed to create novel derivatives of the sulfonamide-thiazole framework with potentially enhanced or new biological activities.

Oxadiazole Conjugates: The 1,3,4-oxadiazole ring is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. researchgate.netnih.gov Researchers have synthesized hybrid molecules incorporating both sulfonamide and oxadiazole moieties. For example, a series of novel 1,3,4-oxadiazole-containing sulfonamide derivatives have been synthesized and evaluated for various biological activities. semanticscholar.org One study reported the synthesis and anticancer activity of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov In this series, the compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant anticancer activity against several cancer cell lines. nih.gov While not a direct conjugation to the N-thiazolyl portion, this research highlights the potential of combining a chloro-benzenoid core with an oxadiazole ring to achieve potent biological effects. nih.gov The oxadiazole ring acts as a rigid linker and can participate in hydrogen bonding and other non-covalent interactions, influencing the molecule's binding to biological targets. nih.gov

Coumarin Conjugates: Coumarins are a class of natural and synthetic compounds known for their diverse pharmacological properties. ajchem-a.comrsc.org The conjugation of a coumarin scaffold with a thiazole-sulfonamide framework has been explored to develop new therapeutic agents. nih.gov Studies have shown that merging these two bioactive pharmacophores can lead to compounds with potent activities, such as carbonic anhydrase inhibition. nih.gov For instance, a series of substituted benzenesulfonamide-based coumaryl thiazole hybrids were synthesized. Within this series, a coumarin-thiazole-based naphthalene-2-sulfonamide showed strong inhibition against human carbonic anhydrase isoforms hCA I and hCA II. nih.gov The structure-activity relationship studies of these hybrids indicate that the substitution pattern on both the coumarin and the benzenesulfonamide rings plays a crucial role in determining the inhibitory potency and selectivity. nih.govnih.gov

| Compound Name |

|---|

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide |

| 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol |

| 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide |

| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide |

| Coumarin |

| Naphthalene-2-sulfonamide |

Mechanistic Investigations of 4 Chloro N Thiazol 2 Yl Benzenesulfonamide Action

Elucidation of Molecular Targets for Antimicrobial Action

The antimicrobial properties of sulfonamides are historically linked to their ability to interfere with folate synthesis, a pathway crucial for bacterial survival. More recent studies on related thiazole-benzenesulfonamide derivatives suggest additional mechanisms, including direct damage to the bacterial cell envelope.

The classical mechanism for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. nih.gov This inhibition disrupts the production of nucleotides, thereby halting DNA synthesis and cell division, which results in a bacteriostatic effect. nih.gov While DHPS is the primary target, Dihydrofolate reductase (DHFR), another critical enzyme in the same pathway, is a well-established target for other antifolate drugs. rjeid.comnih.gov Molecular docking studies on various thiazole-based compounds have suggested that the thiazole (B1198619) scaffold can fit into the active site of DHFR, indicating its potential as a target. nih.govarabjchem.org For thiazole derivatives, the thiourea (B124793) moiety can act as an anchoring group, helping to position the molecule correctly within the enzyme's binding pocket. nih.gov

Beyond enzymatic inhibition, certain thiazole-benzenesulfonamide derivatives have been shown to exert their antimicrobial effects by compromising the integrity of the bacterial cell membrane. nih.govresearchgate.net When used in conjunction with a cell-penetrating peptide like octaarginine, a derivative of N-thiazol-2-yl-benzenesulfonamide demonstrated the ability to create pores in the bacterial cell membrane. researchgate.net Scanning electron microscopy revealed visible pores on the membrane surface of S. aureus and membrane ruffling on E. coli cells following treatment. researchgate.net This mechanism, which leads to cell lysis, represents a distinct mode of action from the metabolic inhibition of the folate pathway. nih.gov

Mechanisms of Carbonic Anhydrase Inhibition

4-Chloro-N-thiazol-2-yl-benzenesulfonamide belongs to the sulfonamide class of carbonic anhydrase (CA) inhibitors, which are known to bind with high affinity to the active site of these zinc-containing metalloenzymes. nih.govtandfonline.com The inhibitory mechanism is well-characterized and involves direct coordination with the catalytic zinc ion, supplemented by extensive interactions with surrounding amino acid residues.

The primary mechanism of CA inhibition by sulfonamides is the binding of the sulfonamide group (—SO₂NH₂) to the Zn(II) ion located at the bottom of the enzyme's active site. nih.govnih.govnih.gov In its deprotonated, anionic state (—SO₂NH⁻), the nitrogen atom of the sulfonamide forms a coordination bond with the zinc ion. nih.govresearchgate.net This interaction displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the enzyme's catalytic activity of hydrating carbon dioxide. tandfonline.com The zinc ion, which is typically in a tetrahedral geometry, can be coordinated by the inhibitor, leading to potent enzyme inhibition. nih.gov

The potency and isoform selectivity of sulfonamide inhibitors are determined by the interactions between the inhibitor's "tail" (the part of the molecule other than the zinc-binding sulfonamide group) and the amino acid residues lining the active site. nih.govdrugbank.com The active site of mammalian CAs features a cone-shaped cavity with both hydrophilic and hydrophobic regions. nih.gov

Key interactions for benzenesulfonamide-based inhibitors within the active site of human carbonic anhydrase II (hCA II) include:

Hydrogen Bonding: The oxygen atoms of the sulfonamide group often form a hydrogen bond with the backbone amide of the amino acid residue Threonine 199 (Thr199). researchgate.net

Hydrophobic Interactions: The thiazole and chlorophenyl rings of the molecule can engage in hydrophobic and van der Waals interactions with residues in the active site cavity, such as Leucine 198 (Leu198), Phenylalanine 131 (Phe131), and others. researchgate.netdrugbank.com

These secondary interactions help to anchor the inhibitor firmly within the active site, and variations in these interactions across different CA isoforms are the basis for developing isoform-selective inhibitors. nih.govdrugbank.com

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Selectivity Index (CA II / CA IX) | Reference |

|---|---|---|---|---|

| 4-(thiazol-2-ylamino)-benzenesulfonamide derivative | hCA I | 0.84 - 702 | N/A | researchgate.net |

| 4-(thiazol-2-ylamino)-benzenesulfonamide derivative | hCA II | 0.41 - 288 | N/A | researchgate.net |

| 4-(thiazol-2-ylamino)-benzenesulfonamide derivative | hCA IX | 5.6 - 29.2 | N/A | researchgate.net |

| Thiazolone-benzenesulfonamide 4d | hCA II | 1.3 | N/A | nih.gov |

| Thiazolone-benzenesulfonamide 4d | hCA VII | 0.9 | N/A | nih.gov |

| 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide 3f | hCA IX | 2.2 | N/A | researchgate.net |

Proposed Mechanisms for Anticancer and Antiproliferative Effects (e.g., CA IX Inhibition, Apoptosis Induction)

The anticancer activity of this compound and related compounds is strongly linked to the inhibition of specific tumor-associated carbonic anhydrase isoforms, particularly CA IX. nih.govresearchgate.net Under the hypoxic (low oxygen) conditions common in solid tumors, the expression of CA IX is significantly increased. nih.gov CA IX helps regulate the tumor's pH by acidifying the extracellular environment while maintaining a neutral intracellular pH, which promotes tumor cell survival, proliferation, and metastasis. nih.govresearchgate.net

By selectively inhibiting CA IX, these sulfonamide compounds can disrupt pH regulation in cancer cells, leading to increased intracellular acidification and a reduction in the acidification of the tumor microenvironment. nih.gov This disruption of a critical survival mechanism can inhibit cancer cell growth and viability. nih.govresearchgate.net Several thiazole-based benzenesulfonamides have shown potent inhibition of CA IX and demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (COLO-205) cancer cells. nih.govresearchgate.netresearchgate.net

In addition to CA IX inhibition, related sulfonamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov The induction of apoptosis is a desired feature for anticancer agents. nih.gov Mechanistic studies on active compounds have identified several key markers of apoptosis:

Caspase Activation: Caspases are a family of proteases that play a central role in executing the apoptotic program. Active sulfonamides have been shown to induce the activity of caspases 1 through 9. nih.gov

Loss of Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is an early event in apoptosis. nih.gov

Phosphatidylserine (B164497) Translocation: In apoptotic cells, phosphatidylserine flips from the inner to the outer leaflet of the plasma membrane, serving as a signal for phagocytosis. nih.gov

DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of chromosomal DNA into smaller fragments. nih.gov

Mechanisms of Anti-inflammatory Action (e.g., Cyclooxygenase-2 and 5-Lipoxygenase Inhibition)

While direct mechanistic studies on this compound are not extensively detailed in current literature, its structural components—a thiazole ring and a benzenesulfonamide (B165840) moiety—are well-recognized pharmacophores in the design of anti-inflammatory agents. Research into analogous compounds provides a basis for understanding its potential mechanisms, primarily through the inhibition of key enzymes in the inflammatory cascade: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

The benzenesulfonamide group is a cornerstone for the selective inhibition of COX-2. nih.gov This selectivity is attributed to its ability to bind to a distinct, polar side pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform. nih.gov By occupying this pocket, the sulfonamide moiety can anchor the molecule, leading to potent and selective blockade of the enzyme's activity. nih.gov This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. epa.gov

The thiazole nucleus is also frequently incorporated into molecules designed as dual inhibitors of both COX and LOX pathways. epa.govfrontiersin.org Studies on various thiazole derivatives have demonstrated significant inhibitory activity against both enzyme families. frontiersin.orgnih.gov For instance, certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct and potent 5-LOX inhibitors. nih.gov The 5-LOX pathway is responsible for the production of leukotrienes, another class of potent inflammatory mediators. frontiersin.org Therefore, the presence of the thiazole ring in this compound suggests a potential for modulating this pathway.

Molecular docking studies on similar thiazole-based compounds have supported these findings, illustrating effective binding to the amino acid residues within the active sites of COX-1, COX-2, and 5-LOX enzymes. frontiersin.org The combination of the thiazole ring and the benzenesulfonamide group in one molecule thus represents a rational strategy for developing dual-acting or selective anti-inflammatory drugs. epa.govnih.gov

Insights into Antitrichomonal Activity (e.g., Ferredoxin Binding)

The antitrichomonal activity of benzenesulfonamide derivatives is more clearly elucidated, with a proposed mechanism targeting a crucial metabolic protein in the parasite Trichomonas vaginalis. scielo.org.mxresearchgate.net This mechanism is analogous to that of the widely used drug metronidazole (B1676534) and involves the bioreduction of the compound by the hydrogenosomal protein ferredoxin (TvFd). scielo.org.mx

T. vaginalis ferredoxin is a small protein containing a [2Fe-2S] cluster that is essential for electron transfer reactions within the parasite's metabolism. scielo.org.mx In the proposed mechanism of action for certain benzenesulfonamide derivatives, the compound enters the parasite and interacts with ferredoxin. The [2Fe-2S] cluster of reduced ferredoxin transfers an electron to a specific functional group on the compound, typically a nitro group. scielo.org.mxresearchgate.net This reduction generates a highly reactive nitro radical anion, which in turn leads to the production of cytotoxic reactive oxygen species (ROS). scielo.org.mxscielo.org.mx These ROS cause extensive damage to the parasite's cellular components, leading to cell death. scielo.org.mx

Molecular docking studies have been performed to explore the binding of phenylthiazolyl benzenesulfonamides to T. vaginalis ferredoxin (PDB ID: 1L5P). scielo.org.mx These studies revealed that the most active compounds, which contain nitro groups, orient themselves within the ferredoxin binding site in a manner similar to metronidazole. scielo.org.mx The nitro group points directly toward the [2Fe-2S] cluster, facilitating the critical electron transfer step. scielo.org.mxresearchgate.net The binding affinity of these sulfonamides was found to be greater than that of metronidazole, suggesting a strong interaction with the target protein. scielo.org.mx Key interactions were observed with amino acid residues Met32 and Ile48. scielo.org.mx

Research has underscored that the presence of a nitro group on the benzenesulfonamide structure is essential for this specific trichomonicidal mechanism of action. scielo.org.mxresearchgate.netscielo.org.mx Compounds lacking this group, such as this compound, would not be activated by this ferredoxin-mediated reductive pathway.

Table 1: Molecular Docking Scores of Benzenesulfonamide Derivatives with Trichomonas vaginalis Ferredoxin

This table presents the binding affinity of several nitro-substituted phenylthiazolyl benzenesulfonamides compared to the standard drug, metronidazole, within the binding site of T. vaginalis ferredoxin. A more negative score indicates a stronger binding affinity.

| Compound | Binding Affinity (kcal/mol) |

| Metronidazole | Not specified, used as reference |

| Sulfonamide 7a | -2.91 to -2.57 |

| Sulfonamide 7b | -2.91 to -2.57 |

| Sulfonamide 7e | -2.91 to -2.57 |

| Sulfonamide 7f | -2.91 to -2.57 |

Data sourced from a docking study on phenylthiazolyl benzenesulfonamides. scielo.org.mx

Computational and Theoretical Chemistry Approaches in the Study of 4 Chloro N Thiazol 2 Yl Benzenesulfonamide

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mechanisms of potential drug molecules.

Molecular docking studies have been instrumental in elucidating the interactions of benzenesulfonamide (B165840) derivatives with various enzymes.

Carbonic Anhydrase IX (CA IX): Docking studies on benzenesulfonamide-thiazolidinone derivatives have revealed their efficient binding within the active site of human Carbonic Anhydrase IX (hCA IX), an important target in cancer therapy. These studies show that the sulfonamide group coordinates with the zinc ion in the active site, a hallmark interaction for CA inhibitors. The thiazolidinone fragment plays a significant role in anchoring the molecules within the active site cavity through various interactions. For instance, some derivatives exhibit binding energies that suggest a strong affinity for CA IX.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): While direct docking studies on 4-Chloro-N-thiazol-2-yl-benzenesulfonamide with COX-2 and 5-LOX are not extensively documented, research on related thiazole (B1198619) derivatives provides valuable insights. Docking simulations of various thiazole-containing compounds have demonstrated their potential to bind to the active sites of both COX-2 and 5-LOX. For COX-2, these derivatives often interact with key residues in the active site, exhibiting binding energies comparable to known inhibitors like celecoxib. Similarly, docking against 5-LOX has shown that thiazole derivatives can establish strong interactions within the enzyme's active site, suggesting a potential for dual inhibition of these inflammatory enzymes. nih.gov

Trichomonas vaginalis ferredoxin: In the context of antiparasitic activity, molecular docking studies have been performed on phenylthiazolylbenzene sulfonamides against Trichomonas vaginalis ferredoxin. mdpi.comnih.gov The results indicate that these compounds can bind to the ferredoxin protein. For active derivatives, the orientation of certain chemical groups, such as a nitro group, is directed towards the [2Fe-2S] cluster of the enzyme, which is crucial for generating reactive oxygen species and thus for the compound's trichomonicidal activity. mdpi.comnih.gov

The table below summarizes representative binding affinities of related sulfonamide derivatives against various enzymes as reported in molecular docking studies.

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| Thiazole carboxamide derivatives | Cyclooxygenase-2 (COX-2) | -57.06 to -80.18 |

| Benzenesulfonamide derivatives | Human Carbonic Anhydrase IX (CA IX) | Not specified in kcal/mol |

| Phenylthiazolylbenzenesulfonamides | Trichomonas vaginalis ferredoxin | Not specified in kcal/mol |

Note: The binding affinities are for derivatives and not the specific compound this compound.

A key outcome of molecular docking is the identification of specific amino acid residues that are critical for the ligand-receptor interaction. In the case of benzenesulfonamide derivatives binding to Carbonic Anhydrase IX, several key interactions have been identified. The sulfonamide moiety's nitrogen atom typically forms a coordination bond with the zinc ion (Zn²⁺) in the active site. Furthermore, hydrogen bonds are often observed between the sulfonamide group and amino acid residues such as Thr199. Other residues like Asn-62, His-64, Gln-67, and Gln-92 also play a role in stabilizing the ligand within the active site through various non-covalent interactions. nih.gov

For Trichomonas vaginalis ferredoxin, docking studies have highlighted the importance of the orientation of the ligand's functional groups towards the [2Fe-2S] cluster. mdpi.comnih.gov The interactions with amino acid residues surrounding this cluster are vital for the compound's activity.

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For a derivative, (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide, DFT studies have been used to define its molecular structure and geometry. Such calculations provide precise bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. These optimized geometries are crucial for understanding the molecule's shape and how it might fit into a receptor's binding site.

DFT calculations also allow for the determination of various quantum chemical descriptors that provide insights into the electronic properties and reactivity of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps to identify regions that are prone to electrophilic or nucleophilic attack. These reactivity indices are valuable for understanding how the molecule might interact with biological targets at an electronic level.

The table below presents key quantum chemical descriptors for a related sulfonamide derivative, calculated using DFT.

| Descriptor | Value (unit) |

| HOMO Energy | Varies depending on the specific derivative |

| LUMO Energy | Varies depending on the specific derivative |

| HOMO-LUMO Energy Gap (ΔE) | Varies depending on the specific derivative |

| Molecular Electrostatic Potential | Varies across the molecular surface |

Note: These are representative descriptors for a derivative, not the specific compound this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

While a specific QSAR model for this compound was not found, QSAR studies on other series of benzenesulfonamide derivatives have been conducted to understand the structural requirements for their cytotoxic activity. For instance, in a study of 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, a QSAR model identified several key descriptors that influence their activity against HeLa cancer cells. ontosight.ai These descriptors included:

HATS6s (GETAWAY descriptor): Related to the geometrical and steric properties of the molecule.

RDF125m (Radial Distribution Function): Encodes information about the 3D arrangement of atoms.

SpMax7_Bh(p) (Burden descriptor): Relates to the molecule's topology and electronic environment.

SM3_G (3D matrix descriptor): Captures 3D structural information.

Hy (Hydrophilic factor): Describes the hydrophilicity of the molecule.

Such models are invaluable for predicting the biological activity of new, unsynthesized compounds and for guiding the design of more potent analogues by modifying their structural features based on the identified important descriptors.

Development of Predictive Models for Biological Activities

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in understanding how the chemical structure of a compound influences its biological activity. nih.gov The primary goal of developing a QSAR model is to establish a mathematical relationship between the physicochemical properties of a series of compounds and their potencies. nih.gov

For benzenesulfonamide derivatives, QSAR studies are widely employed to predict their inhibitory activities against various enzymes, such as carbonic anhydrases (CAs). nih.gov The process of building a reliable QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen. For instance, in a study of s-triazinyl-substituted aminoalkylbenzenesulfonamides, 37 derivatives with known inhibition constants (KIs) against different human carbonic anhydrase (hCA) isoforms were used. nih.gov

Data Splitting: The dataset is typically divided into a training set and a validation set. The training set is used to build the model, while the validation set is used to assess its predictive power. nih.gov A common split is 70% for the training set and 30% for the validation set. nih.gov

Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. nih.gov

Model Building and Validation: Statistical methods are used to select the most relevant descriptors and to build the predictive model. The model's reliability is then confirmed using the validation set. nih.gov

Artificial Neural Networks (ANN) with a three-layer-perceptron architecture and backpropagation learning algorithms have been successfully used to create non-linear predictive models for the inhibitory activity of sulfonamide derivatives. nih.gov

Application of Chemometric Analysis and Molecular Descriptors

Chemometric analysis, a discipline that uses mathematical and statistical methods to analyze chemical data, is at the heart of QSAR modeling. It allows for the extraction of meaningful information from complex datasets of molecular descriptors.

A wide array of molecular descriptors can be calculated to characterize the topology, geometry, and electronic properties of molecules. In a QSAR study on anticancer 5-oxo-1,2,4-triazines, which are structurally related to sulfonamides, several types of descriptors were found to be significant for predicting cytotoxic activity. nih.gov These included:

GETAWAY descriptors (e.g., HATS6s): These describe the 3D-molecular geometry. nih.gov

Radial Distribution Function descriptors (e.g., RDF125m): These are based on the distance distribution in the geometrical representation of the molecule. nih.gov

Burden descriptors (e.g., SpMax7_Bh(p)): These are derived from the eigenvalues of the molecular matrix. nih.gov

3D-Matrix-Based descriptors (e.g., SM3_G): These capture information about the 3D arrangement of atoms. nih.gov

Hydrophilic Factor (Hy): This descriptor quantifies the hydrophilicity of the molecule. nih.gov

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. Techniques like genetic algorithms or stepwise regression are often employed for this purpose.

The following table provides an example of the types of molecular descriptors and the statistical methods used in QSAR studies of benzenesulfonamide derivatives and related compounds.

| Descriptor Type | Example | Statistical Method | Application |

| GETAWAY | HATS6s | Multiple Linear Regression | Predicting anticancer activity |

| Radial Distribution Function | RDF125m | Partial Least Squares | Correlating structure with enzyme inhibition |

| Burden Eigenvalues | SpMax7_Bh(p) | Artificial Neural Networks | Modeling antimicrobial activity |

| Hydrophilic Factor | Hy | Support Vector Machines | Predicting pharmacokinetic properties |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery and development, MD simulations provide detailed insights into the conformational stability of a ligand, such as this compound, and its binding dynamics with a biological target, typically a protein. nih.govnih.gov

The primary applications of MD simulations in the study of this compound and its analogs include:

Conformational Analysis: MD simulations can explore the conformational landscape of the molecule, identifying the most stable and low-energy conformations in different environments (e.g., in solution or within a protein's binding site).

Binding Mode Analysis: When docked into a protein's active site, MD simulations can refine the binding pose and provide a dynamic picture of the interactions between the ligand and the protein. This helps in understanding the key residues involved in the binding and the stability of the ligand-protein complex.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used in conjunction with MD simulations to estimate the binding free energy of a ligand to its target. This is a crucial parameter for predicting the affinity of a compound.

For instance, molecular dynamics simulations of thiazole-based hydrazones, which share the thiazole moiety with the subject compound, have been used to assess their stability and conformational behavior within the binding site of target proteins. nih.gov These simulations, often run for nanoseconds, can reveal subtle changes in the ligand's conformation and its interactions with the surrounding amino acid residues, providing a more realistic representation of the binding event than static docking studies alone.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 4-Chloro-N-thiazol-2-yl-benzenesulfonamide Analogues with Enhanced Potency, Selectivity, and Bioavailability

Another key strategy is the substitution on the benzenesulfonamide (B165840) ring. The introduction of different functional groups can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins. For example, analogues with fluoro, bromo, methoxy, and nitro groups on the benzene (B151609) ring have been synthesized and evaluated. nih.gov

Computational studies play a crucial role in the rational design of these new analogues. Metrics such as the fraction of sp3 hybridized carbons (Fsp3) are considered to enhance properties like aqueous solubility, metabolic stability, and bioavailability, ultimately increasing the probability of success in the drug development pipeline. nih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, will continue to be instrumental in identifying key structural motifs responsible for desired biological activities and in designing compounds with optimized drug-like properties. nih.gov

Table 1: Examples of Synthesized Analogues of this compound

| Analogue Name | Modification | Potential Enhancement |

|---|---|---|

| N-Allyl-4-chloro-N-(thiazol-2-yl)benzenesulfonamide | Alkylation of sulfonamide nitrogen with an allyl group | Improved potency and modified pharmacokinetic profile nih.gov |

| N-benzyl-4-chloro-N-(thiazol-2-yl)benzenesulfonamide | Alkylation of sulfonamide nitrogen with a benzyl (B1604629) group | Enhanced biological activity nih.gov |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | Substitution of chlorine with bromine on the benzene ring | Altered electronic properties and target interactions nih.gov |

| 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | Substitution of chlorine with fluorine on the benzene ring | Modified binding affinity and metabolic stability nih.gov |

Exploration of Novel Therapeutic Applications Beyond Established Activities

While the initial interest in sulfonamides was driven by their antimicrobial properties, research has unveiled a much broader therapeutic potential for this compound and its derivatives. A significant area of ongoing research is their application as anticancer agents. nih.govnih.gov Studies have shown that certain derivatives exhibit cytotoxic activity against various cancer cell lines, such as human liver cancer (HepG2) and breast cancer (MCF-7). nih.govnih.gov Some of these compounds also demonstrate radiosensitizing effects, enhancing the efficacy of gamma radiation in killing cancer cells. nih.gov

Beyond oncology, derivatives of this compound have shown promise as enzyme inhibitors. For example, specific analogues have demonstrated inhibitory activity against enzymes like urease, α-glucosidase, and α-amylase, suggesting potential applications in treating conditions such as peptic ulcers and diabetes. nih.gov Furthermore, antioxidant properties have been identified in some derivatives, indicating a potential role in combating oxidative stress-related diseases. nih.gov The diverse biological activities of 2-aminothiazole (B372263) derivatives, the parent scaffold, include antimicrobial, antifungal, anti-inflammatory, and antiviral properties, suggesting that further exploration of this compound analogues could uncover additional therapeutic uses. nih.gov

Advanced Mechanistic Studies to Fully Elucidate Biological Pathways

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound is crucial for its optimization and clinical translation. For its anticancer activity, a proposed mechanism is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment. nih.govrsc.org Molecular docking studies have been employed to predict the binding modes of these compounds within the active site of CA IX, providing insights into the structural basis of their inhibitory activity. nih.goviaea.org

Future mechanistic studies will likely involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques to identify and validate the direct molecular targets of these compounds. Elucidating the downstream signaling pathways affected by target engagement will be essential to fully comprehend their cellular effects. For instance, in the context of cancer, it will be important to determine how inhibition of CA IX by these compounds leads to apoptosis and increased sensitivity to radiation. Molecular dynamics (MD) simulations can offer atomic-level insights into the dynamic behavior of these molecules and their interactions with biological targets, aiding in the optimization of their design. nih.gov

Integration of High-Throughput Screening and Rational Drug Design Approaches

The discovery and development of novel analogues of this compound can be significantly accelerated by integrating high-throughput screening (HTS) with rational drug design. HTS allows for the rapid evaluation of large libraries of compounds to identify initial "hits" with desired biological activity. These hits can then be optimized through a rational design approach, which utilizes computational tools to predict the effect of structural modifications on a compound's activity and pharmacokinetic properties.

Computational approaches, such as molecular docking, are already being used to predict the binding affinity of designed compounds to their target proteins. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help in the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in the drug development process. nih.gov This synergistic approach, combining the empirical data from HTS with the predictive power of computational chemistry, will enable a more efficient exploration of the chemical space around the this compound scaffold.

Development of Targeted Delivery Systems for Optimized Efficacy

To maximize the therapeutic efficacy of this compound and its analogues while minimizing potential off-target effects, the development of targeted delivery systems is a promising avenue of research. Nanoparticle-based delivery systems, for example, offer several advantages, including improved solubility of hydrophobic drugs, prolonged circulation time, and the potential for targeted delivery to specific tissues or cells. nih.govucsd.edu Sulfonamide nanoparticles have been prepared and have shown enhanced antibacterial activities compared to their bulk forms. nih.gov